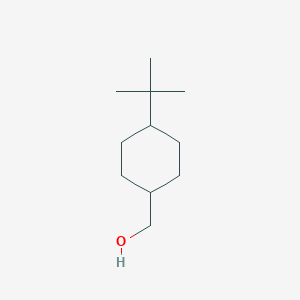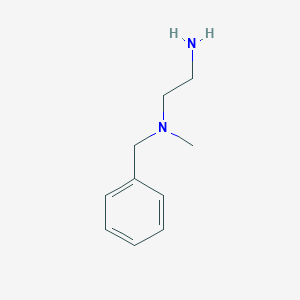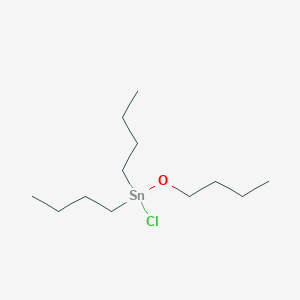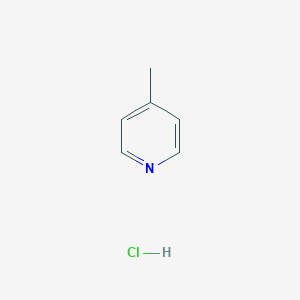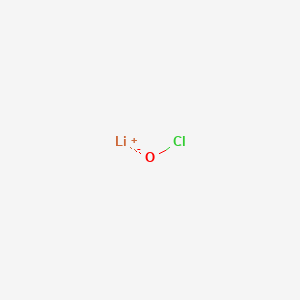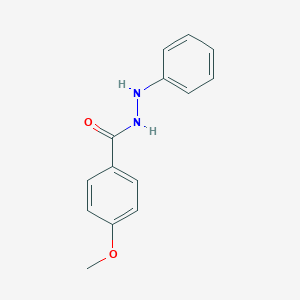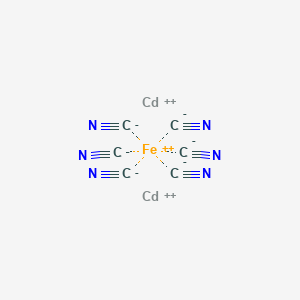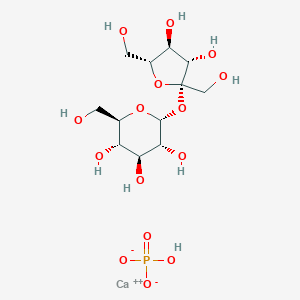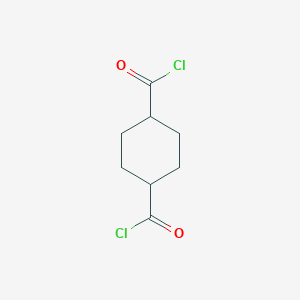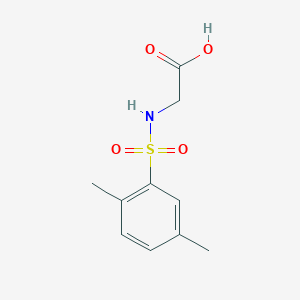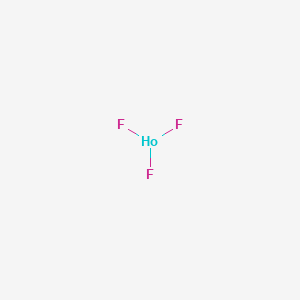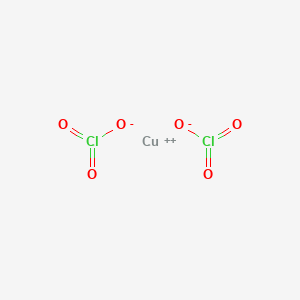
Cupric chlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cupric chlorate is a chemical compound with the formula Cu(ClO3)2. It is a green crystalline solid that is soluble in water. Cupric chlorate is commonly used in scientific research applications due to its unique properties.
Aplicaciones Científicas De Investigación
Water Treatment and Environmental Applications
The role of cupric ions, potentially from cupric chlorate, has been examined in the H2O2/UV oxidation of humic acids, a process significant in water treatment. The presence of cupric ions was found to inhibit the mineralization of humic acids, affecting the degradation rate and UV light absorbance at 254 nm, which is crucial for assessing water quality. This study provides insights into the interactions between cupric ions and humic substances, highlighting the importance of understanding these dynamics for effective water treatment and environmental management (Liao, Lu & Su, 2001).
Mercury Removal
Research into the mechanisms of mercury oxidation over chlorine and cupric impregnated activated carbon sheds light on the roles of cupric and chloride, possibly from cupric chlorate, in mercury removal processes. The combination of chlorine and cupric was found to provide stable and efficient mercury removal, with cupric ions facilitating the process and offering adsorption sites for oxidized mercury. This research is particularly relevant in contexts where mercury removal from industrial emissions or waste streams is a priority (Chen et al., 2018).
Analytical Chemistry
In the realm of analytical chemistry, the distribution of cupric chloro-complexes in hydrochloric acid solutions has been a topic of interest. Understanding this distribution is crucial for anion exchange reactions, which are instrumental in achieving ultrahigh purification during hydrometallurgical processes. This research provides foundational knowledge for improving anion exchange separation methods, contributing to more sophisticated purification processes in various industrial applications (Uchikoshi, 2017).
Material Science and Nanotechnology
Cupric oxide nanostructures, possibly derived from cupric chlorate, have attracted significant attention due to their unique properties and applications in fields like energy storage, sensors, and environmental remediation. A comprehensive review of the synthesis, properties, and applications of cupric oxide nanostructures highlights their potential as key components in micro/nanoscale devices. These nanostructures have been explored for use in batteries, supercapacitors, solar cells, gas sensors, and catalysis, among other applications, showcasing the versatility and importance of cupric compounds in advancing material science and nanotechnology (Zhang et al., 2014).
Propiedades
Número CAS |
14721-21-2 |
|---|---|
Nombre del producto |
Cupric chlorate |
Fórmula molecular |
Cl2CuO6 |
Peso molecular |
230.45 g/mol |
Nombre IUPAC |
copper;dichlorate |
InChI |
InChI=1S/2ClHO3.Cu/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 |
Clave InChI |
IJCCOEGCVILSMZ-UHFFFAOYSA-L |
SMILES |
[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Cu+2] |
SMILES canónico |
[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Cu+2] |
Otros números CAS |
14721-21-2 26506-47-8 |
Descripción física |
Copper chlorate appears as a blue to green crystalline solid. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. It is used to make other chemicals. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



